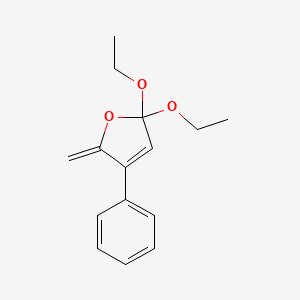

2,2-Diethoxy-5-methylene-4-phenyl-2,5-dihydrofuran

Description

Properties

CAS No. |

87841-03-0 |

|---|---|

Molecular Formula |

C15H18O3 |

Molecular Weight |

246.30 g/mol |

IUPAC Name |

2,2-diethoxy-5-methylidene-4-phenylfuran |

InChI |

InChI=1S/C15H18O3/c1-4-16-15(17-5-2)11-14(12(3)18-15)13-9-7-6-8-10-13/h6-11H,3-5H2,1-2H3 |

InChI Key |

RBYFICLGSBVXEA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1(C=C(C(=C)O1)C2=CC=CC=C2)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethoxy-5-methylene-4-phenyl-2,5-dihydrofuran typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-diethoxy-4-phenyl-2,5-dihydrofuran with a methylene source under acidic or basic conditions . The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Diethoxy-5-methylene-4-phenyl-2,5-dihydrofuran can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Synthesis of Complex Molecules

One of the primary applications of 2,2-Diethoxy-5-methylene-4-phenyl-2,5-dihydrofuran is in the synthesis of more complex organic compounds. Its ability to undergo various chemical reactions makes it a useful intermediate in organic synthesis. For instance:

- Cycloaddition Reactions : The compound can participate in cycloaddition reactions, forming new cyclic structures that are essential for drug development and material science.

- Functional Group Transformations : It can serve as a precursor for introducing functional groups into organic molecules, which is crucial for tailoring compounds for specific biological activities.

Case Study: Drug Development

In pharmaceutical chemistry, 2,2-Diethoxy-5-methylene-4-phenyl-2,5-dihydrofuran has been investigated for its potential use in drug delivery systems. Research has shown that derivatives of this compound can enhance the solubility and bioavailability of poorly soluble drugs. A notable study demonstrated its effectiveness in formulating polymeric drug delivery systems that improve therapeutic outcomes by controlling the release rates of active pharmaceutical ingredients (APIs) .

Table 1: Summary of Organic Chemistry Applications

| Application Type | Description | Example Use Case |

|---|---|---|

| Cycloaddition Reactions | Formation of cyclic compounds | Synthesis of anti-cancer agents |

| Functional Group Transformations | Modification of existing compounds | Enhancing drug potency |

| Drug Delivery Systems | Improving solubility and bioavailability | Formulation of polymeric carriers |

Polymer Chemistry

Another significant application of 2,2-Diethoxy-5-methylene-4-phenyl-2,5-dihydrofuran is in the field of polymer chemistry. It can be utilized as a monomer in the synthesis of poly(orthoesters) and other polymers that exhibit desirable properties such as biodegradability and biocompatibility.

Case Study: Biodegradable Polymers

Research has highlighted the use of this compound in creating biodegradable materials that are suitable for medical applications such as sutures and drug delivery devices. Studies indicate that polymers derived from 2,2-Diethoxy-5-methylene-4-phenyl-2,5-dihydrofuran exhibit controlled degradation rates which are beneficial for sustained drug release .

Table 2: Summary of Materials Science Applications

| Application Type | Description | Example Use Case |

|---|---|---|

| Polymer Synthesis | Creation of biodegradable polymers | Medical sutures |

| Drug Delivery Devices | Development of controlled release systems | Targeted cancer therapy |

Mechanism of Action

The mechanism of action of 2,2-Diethoxy-5-methylene-4-phenyl-2,5-dihydrofuran involves its interaction with various molecular targets and pathways. The specific effects depend on the functional groups present and their interactions with biological molecules. For example, the methylene group may participate in electrophilic or nucleophilic reactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran

- Structure : Features bromine atoms at positions 3 and 4, and phenyl groups at positions 2 and 5 .

- Synthesis : Likely involves bromination and aryl substitution steps, contrasting with the ethoxy and methylene groups in the target compound.

- Key Features : Exhibits Br⋯Br and C—H⋯H interactions in its crystal structure, which stabilize its solid-state packing .

- Divergence : The electron-withdrawing bromine substituents and bulky phenyl groups reduce reactivity compared to the electron-donating ethoxy groups in the target compound.

2-(Dicyanomethylene)-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran (TCF)

- Structure: Contains cyano and methyl groups as electron-withdrawing acceptors in nonlinear optical (NLO) chromophores .

- Application: Used in NLO materials due to strong intramolecular charge transfer (ICT) between donor and acceptor units .

- Divergence: The target compound’s ethoxy and phenyl groups may act as electron donors or steric stabilizers, contrasting with TCF’s electron-deficient design.

Benzo[b]furan Derivatives with 2,5-Dihydrofuran Moieties

- Structure : Example: 2-Hydroxyethyl-3-methyl-5-(2-oxo-2,5-dihydro-4-furyl)benzo[b]furan, featuring a fused aromatic system .

- Synthesis : Utilizes sodium borohydride reduction, differing from oxidation-based routes for dihydrofurans in .

Functional and Reactivity Differences

- Reactivity : Ethoxy groups in the target compound may enhance solubility or serve as protecting groups, whereas bromine in the dibromo derivative directs electrophilic substitution.

- Limitations : Substituting methyl groups in dihydrofuran synthesis (e.g., 3-methyl-2,5-dihydrofuran) can lead to complex byproducts, highlighting challenges in sterically crowded systems .

Application-Specific Comparisons

- Materials Science : TCF derivatives excel in NLO applications due to strong acceptor units , whereas the target compound’s ethoxy groups may favor stability over ICT efficiency.

- Pharmaceuticals : The benzo[b]furan derivative’s high yield (90%) and crystallinity underscore the importance of substituent choice in drug development.

Biological Activity

2,2-Diethoxy-5-methylene-4-phenyl-2,5-dihydrofuran is a heterocyclic compound characterized by its unique molecular structure, which includes a furan ring substituted with ethoxy and phenyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities and pharmacological effects.

- Molecular Formula : CHO

- Molecular Weight : 246.30 g/mol

- Structure : The compound features a furan ring with two ethoxy groups and a phenyl group, contributing to its reactivity and interaction with biological molecules.

Biological Activity Overview

Research indicates that 2,2-Diethoxy-5-methylene-4-phenyl-2,5-dihydrofuran may exhibit various biological activities, including:

- Antimicrobial properties

- Antiparasitic effects

- Potential anticancer activity

The biological activity of this compound is believed to be influenced by its structural characteristics, allowing it to interact with various molecular targets. The specific mechanisms remain under investigation, but preliminary studies suggest that the compound could modulate biological pathways through enzyme inhibition or receptor interaction.

Antimicrobial Activity

A study indicated that derivatives of compounds similar to 2,2-Diethoxy-5-methylene-4-phenyl-2,5-dihydrofuran exhibited broad-spectrum antimicrobial properties. These compounds were tested against various pathogenic microorganisms, showing significant inhibition of growth without hemolytic effects on human erythrocytes.

Antiparasitic Effects

Preliminary assessments have suggested that the compound may possess antiparasitic properties. Similar compounds have shown efficacy against certain parasites in vitro, indicating potential for further development in treating parasitic infections .

Case Studies

- Antimicrobial Testing : In vitro studies were conducted using human pathogenic microorganisms, including antibiotic-resistant strains. The results demonstrated that the compound could effectively inhibit microbial growth and disrupt cell cycle progression in yeast models .

- Antiparasitic Assessment : A novel derivative was tested for its activity against Leishmania species, revealing promising results that warrant further exploration into its therapeutic potential against parasitic diseases .

Comparative Analysis of Similar Compounds

The following table summarizes structural similarities and unique features of compounds related to 2,2-Diethoxy-5-methylene-4-phenyl-2,5-dihydrofuran:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2,2-Diethoxy-5-methylidene-4-phenylfuran | Furan ring structure | Different substitution pattern |

| 2,2-Diethoxy-5-methylidene-4-phenyl-2,5-dihydrofuran | Similar core structure | Variations in functional groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.